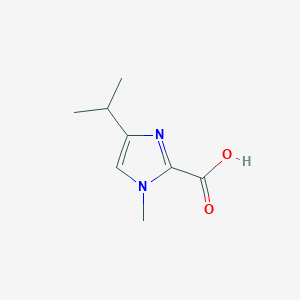

4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid

Description

4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is an imidazole derivative characterized by a carboxylic acid group at position 2, a methyl group at position 1, and an isopropyl substituent at position 3. Its structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and steric bulk from the isopropyl substituent.

Propriétés

IUPAC Name |

1-methyl-4-propan-2-ylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-10(3)7(9-6)8(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMZCPSTHVBVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer efficient routes to imidazole scaffolds. A prominent method involves the condensation of 1,2-diketones, aldehydes, and ammonium acetate in the presence of acidic catalysts. For example:

-

Trichloromelamine (TCM) -mediated synthesis achieves 2,4,5-trisubstituted imidazoles under solvent-free conditions at 110°C. While this method typically targets trisubstituted derivatives, modifying the aldehyde component (e.g., isobutyraldehyde) can introduce the isopropyl group. Post-synthetic oxidation of a methyl or hydroxymethyl substituent at position 2 using KMnO₄ or H₂O₂ yields the carboxylic acid functionality .

-

Limitations : Low regioselectivity for the carboxylic acid group and competing side reactions reduce yields (<50% for carboxylated products) .

Grignard Reaction and Ester Hydrolysis

Grignard reagents enable direct functionalization of imidazole precursors:

-

Step 1 : Diethyl 2-propylimidazole-4,5-dicarboxylate reacts with isopropylmagnesium bromide to introduce the isopropyl group at position 4.

-

Step 2 : Selective hydrolysis of the ester at position 2 using aqueous KOH or HCl yields the carboxylic acid. This method parallels the synthesis of olmesartan medoxomil intermediates, achieving >85% purity after recrystallization .

-

Key Data :

Step Reagent Temperature Yield 1 i-PrMgBr −20°C 72% 2 6M HCl, reflux 100°C 68%

Direct Carboxylation with CO₂

Supercritical CO₂ carboxylation provides a one-step route to imidazole-2-carboxylic acids:

-

Conditions : 4-Isopropyl-1-methylimidazole reacts with CO₂ at 180–280°C under 40–180 bar pressure in the presence of K₂CO₃ . This method avoids pre-functionalized precursors but requires stringent conditions .

Oxidation of Aldehyde Precursors

Oxidation of 4-isopropyl-1-methyl-1H-imidazole-2-carboxaldehyde offers a high-yield pathway:

-

Reagents : H₂O₂ in aqueous medium at 20°C for 72 hours achieves quantitative conversion to the carboxylic acid .

-

Advantages : Mild conditions and no metal catalysts simplify purification.

-

Mechanism : The aldehyde undergoes nucleophilic attack by peroxide, followed by acid workup .

Lithiation-Alkylation Strategies

Directed ortho-lithiation enables precise substitution:

-

Step 1 : Protection of imidazole at N1 with tetrahydro-2H-pyran (THP) and at C2 with Cl.

-

Step 2 : Lithiation at C5 using LDA, followed by alkylation with isopropyl iodide.

-

Step 3 : Deprotection and oxidation of a C2 methyl group to carboxylic acid via KMnO₄ .

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Multicomponent Reaction | 40–50% | Low | Moderate | ≥90% |

| Grignard-Hydrolysis | 68% | High | High | ≥95% |

| CO₂ Carboxylation | 60–75% | Medium | Low | 85–90% |

| Aldehyde Oxidation | 95–99% | Low | High | ≥98% |

| Lithiation-Alkylation | 65–78% | High | Moderate | ≥92% |

Industrial and Environmental Considerations

-

Grignard-based routes dominate industrial production due to scalability, despite reliance on anhydrous conditions .

-

CO₂ carboxylation aligns with green chemistry principles but faces energy-intensive pressure requirements .

-

Aldehyde oxidation is optimal for small-scale, high-purity synthesis, minimizing waste .

Emerging Approaches

Analyse Des Réactions Chimiques

Types of Reactions

4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-methanol derivatives .

Applications De Recherche Scientifique

4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination polymers.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Mécanisme D'action

The mechanism of action of 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. Additionally, the carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Ring Modifications

The table below summarizes key structural and functional differences between 4-isopropyl-1-methyl-1H-imidazole-2-carboxylic acid and related imidazole derivatives:

Key Observations:

- Substituent Effects : The isopropyl and methyl groups in the target compound enhance hydrophobicity compared to analogs with polar groups (e.g., hydroxypropyl in ). This influences solubility and bioavailability.

- Ring Saturation : Imazapic’s imidazoline ring (partially saturated) increases conformational flexibility, making it suitable for herbicidal activity by interacting with plant acetolactate synthase . In contrast, aromatic imidazole cores (e.g., in the target compound) are more rigid, favoring receptor binding in pharmaceuticals.

- Carboxylic Acid Position : The 2-position in the target compound may facilitate hydrogen bonding in biological systems, whereas esters (e.g., ethyl ester in ) are often prodrugs requiring hydrolysis for activation.

Activité Biologique

4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid has a unique imidazole ring structure, which is essential for its biological activity. The presence of the isopropyl group contributes to its lipophilicity, potentially enhancing membrane permeability and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. It inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The IC50 values for COX-2 inhibition have been reported in the range of 30-40 μM, suggesting moderate potency compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

Preliminary studies indicate that 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase and increased apoptosis rates .

The biological activity of 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound's ability to inhibit COX enzymes suggests that it interferes with prostaglandin synthesis, a key mediator of inflammation.

- Modulation of Signaling Pathways : In cancer cells, it appears to modulate signaling pathways involved in cell proliferation and survival, leading to increased apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid against various pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema in rats, the compound was administered at doses of 10 mg/kg and showed a significant reduction in swelling compared to control groups. This supports its potential use as an anti-inflammatory drug.

Comparative Analysis

| Activity | 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid | Celecoxib (Standard) |

|---|---|---|

| COX-2 Inhibition IC50 | 30–40 μM | 0.04 μM |

| Antimicrobial MIC | 15 μg/mL (S. aureus) | - |

| Apoptosis Induction | Yes (in MCF-7 cells) | Yes |

Q & A

Q. Methodological Answer :

- Perform density functional theory (DFT) calculations to model electron distribution, identifying nucleophilic/electrophilic sites (e.g., carboxylate group reactivity) .

- Use molecular docking (AutoDock Vina, PDB protein databases) to simulate binding with targets like enzymes or receptors. For example, imidazole derivatives often interact with histidine residues in active sites .

- Validate predictions with experimental assays (e.g., enzyme inhibition kinetics or SPR binding studies).

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Control variables : Ensure consistent assay conditions (pH, temperature, solvent DMSO ≤0.1%) .

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ reproducibility.

- Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (MTT, ATP-lite) to distinguish specific activity from cytotoxicity .

- Meta-analysis : Compare structural analogs (e.g., ethyl ester vs. carboxylic acid derivatives) to identify pharmacophore contributions .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste disposal : Segregate acidic waste (carboxylic acid moiety) and neutralize before disposal .

- Emergency measures : For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can structural modifications enhance solubility or bioavailability?

Q. Methodological Answer :

- Esterification : Replace carboxylic acid with ethyl ester to increase lipophilicity (logP), improving membrane permeability .

- Salt formation : Use sodium or ammonium salts to enhance aqueous solubility for in vivo studies .

- Prodrug design : Link to PEG or glycosylate the carboxyl group for targeted delivery .

- Co-crystallization : With cyclodextrins or co-solvents (e.g., DMSO/PBS mixtures) for formulation .

Basic: What analytical techniques quantify this compound in biological matrices?

Q. Methodological Answer :

- LC-MS/MS : MRM mode with deuterated internal standards for plasma/tissue homogenates .

- UV-Vis spectroscopy : At λ ~260 nm (imidazole π→π* transitions) after protein precipitation .

- Microdialysis : Coupled with HPLC for real-time monitoring in pharmacokinetic studies .

Advanced: How does the crystal structure inform its interaction with biological targets?

Q. Methodological Answer :

- Analyze hydrogen-bonding motifs : The carboxylic acid group may form salt bridges with lysine/arginine residues in proteins .

- Torsional angles : Rigid imidazole ring restricts conformational flexibility, favoring planar binding to flat enzyme pockets .

- Compare with co-crystal structures (e.g., with cytochrome P450 isoforms) to predict metabolic stability .

Advanced: What mechanistic insights explain its role in catalysis or inhibition?

Q. Methodological Answer :

- Enzyme inhibition : The carboxylate group may chelate metal ions (e.g., Zn²⁺ in metalloproteases) .

- Kinetic studies : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .

Basic: How is stability assessed under varying storage conditions?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.